REACTION_SMILES
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[C:1]1(=[O:5])[CH2:2][CH2:3][CH2:4]1.[CH3:11][C:12]1([CH3:20])[O:13][C:14](=[O:19])[CH2:15][C:16](=[O:18])[O:17]1.[CH3:21][C:22](=[O:23])[OH:24].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[CH3:7][C:8](=[O:9])[O-:10].[NH4+:6].[OH2:32]>>[C:1]1(=[C:15]2[C:14](=[O:19])[O:13][C:12]([CH3:11])([CH3:20])[O:17][C:16]2=[O:18])[CH2:2][CH2:3][CH2:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OC(=O)CC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(C)OC(=O)C(=C2CCC2)C(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |